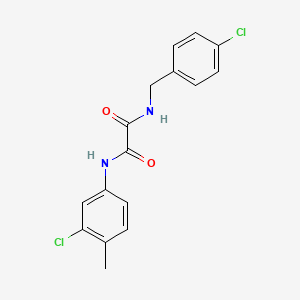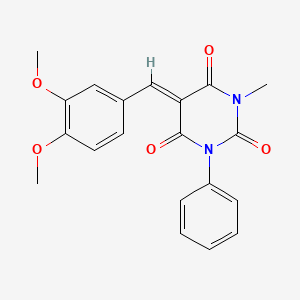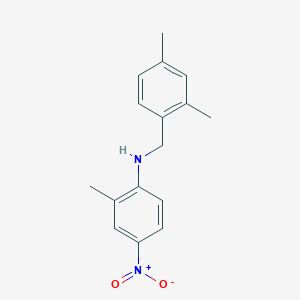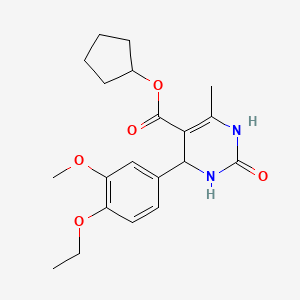
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, also known as CBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBE is a small molecule that has been shown to interact with various receptors and enzymes in the body, making it a valuable tool for investigating biological pathways and disease mechanisms.
作用机制
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's mechanism of action is complex and involves interactions with multiple receptors and enzymes in the body. One of its primary targets is the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can increase the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to modulate the activity of certain receptors involved in neurotransmission, leading to potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's complex mechanism of action and multiple targets can make it difficult to interpret results from experiments. Additionally, its potential effects on the endocannabinoid system may limit its use in certain experimental settings.
未来方向
There are numerous potential future directions for research involving N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's interactions with the endocannabinoid system may have implications for the development of novel drugs targeting this system. Overall, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's unique properties and potential applications make it an exciting area of research for scientists in a range of disciplines.
合成方法
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography or recrystallization.
科学研究应用
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of specific enzymes. Inflammation research has demonstrated that N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can reduce the production of inflammatory cytokines, which are involved in a range of diseases. In neurological research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to modulate the activity of certain receptors involved in neurotransmission, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10-2-7-13(8-14(10)18)20-16(22)15(21)19-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCGAFNKGHTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)


![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)


![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)